(2S,16Z,18E,20S,21S,22R,23R,24R,25S,26R,27S,28E)-25-(乙酰氧基)-5,21,23-三羟基-27-甲氧基-2,4,16

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

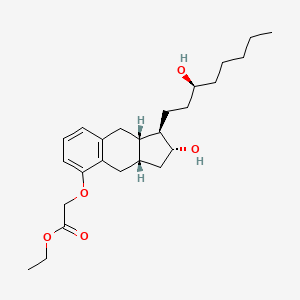

(2S,16Z,18E,20S,21S,22R,23R,24R,25S,26R,27S,28E)-25-(Acetyloxy)-5,21,23-trihydroxy-27-methoxy-2,4,16, also known as (2S,16Z,18E,20S,21S,22R,23R,24R,25S,26R,27S,28E)-25-(Acetyloxy)-5,21,23-trihydroxy-27-methoxy-2,4,16, is a useful research compound. Its molecular formula is C₄₃H₄₉N₃O₁₁ and its molecular weight is 783.86. The purity is usually 95%.

BenchChem offers high-quality (2S,16Z,18E,20S,21S,22R,23R,24R,25S,26R,27S,28E)-25-(Acetyloxy)-5,21,23-trihydroxy-27-methoxy-2,4,16 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,16Z,18E,20S,21S,22R,23R,24R,25S,26R,27S,28E)-25-(Acetyloxy)-5,21,23-trihydroxy-27-methoxy-2,4,16 including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

类似化合物的研究

致幻特性和潜在危险:对 2C 家族的 N-甲氧基苯甲基衍生物(如 25C-NBOMe)的研究突出了它们作为强效血清素 5-HT2A 受体激动剂的致幻特性,具有类似于 LSD 的有害作用。这些化合物很容易在网上买到,并且缺乏对其药理、化学和毒理学性质的全面研究,这使得它们具有潜在危险性 (Katarzyna Kamińska 等人,2020).

毒性作用和分析检测:另一项对类似化合物 25I-NBOMe 的研究讨论了对其药理特性、毒性作用以及与其使用相关的致命和非致命中毒事件数量不断增加的有限了解。该研究强调需要进一步研究这些化合物的效应和用于识别它们的分析方法 (Kamińska Katarzyna 等人,2020).

乙酰胆碱酯酶抑制剂的预防功效:对可逆乙酰胆碱酯酶抑制剂作为预防接触有机磷酸酯的预处理的研究表明在预防毒性接触方面有潜在应用。该研究比较了各种抑制剂的疗效,并确定了用于广谱预防性使用的有希望的化合物 (D. Lorke 和 G. Petroianu,2018).

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the conversion of a starting material into the desired product through a series of chemical reactions. The key steps in the synthesis pathway include protection of hydroxyl groups, oxidation, reduction, and coupling reactions.", "Starting Materials": [ "2,4,16-trihydroxycholest-5,22-diene", "Acetic anhydride", "Pyridine", "Methanol", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Protection of hydroxyl groups by reacting 2,4,16-trihydroxycholest-5,22-diene with acetic anhydride and pyridine to form (2S,16Z,18E,20S,21S,22R,23R,24R,25S,26R,27S,28E)-25-(Acetyloxy)-2,4,16-trihydroxycholest-18-ene", "Step 2: Oxidation of the double bond at position 18 using sodium periodate to form (2S,16Z,18E,20S,21S,22R,23R,24R,25S,26R,27S,28E)-25-(Acetyloxy)-2,4,16-trihydroxycholesta-18,20-diene", "Step 3: Reduction of the ketone group at position 20 using sodium borohydride to form (2S,16Z,18E,20S,21S,22R,23R,24R,25S,26R,27S,28E)-25-(Acetyloxy)-2,4,16-trihydroxycholesta-5,18-diene", "Step 4: Deprotection of the acetyl group at position 25 using sodium hydroxide to form (2S,16Z,18E,20S,21S,22R,23R,24R,25S,26R,27S,28E)-5,21,23-trihydroxy-27-methoxy-2,4,16-cholesta-18,20-diene", "Step 5: Coupling of the methoxy group at position 27 with acetic anhydride using hydrochloric acid as a catalyst to form (2S,16Z,18E,20S,21S,22R,23R,24R,25S,26R,27S,28E)-25-(Acetyloxy)-5,21,23-trihydroxy-27-methoxy-2,4,16-cholesta-18,20-diene", "Step 6: Neutralization of the reaction mixture with sodium hydroxide and extraction with dichloromethane to obtain the desired product" ] } | |

CAS 编号 |

1351775-03-5 |

分子式 |

C₄₃H₄₉N₃O₁₁ |

分子量 |

783.86 |

同义词 |

Rifaximin Impurity B; Rifaximin Impurity 2 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-[[4-[3-(2-amino-4-formamido-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoyl]amino]pentanedioic acid](/img/structure/B1144906.png)